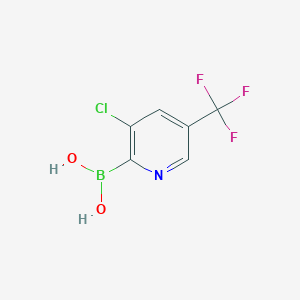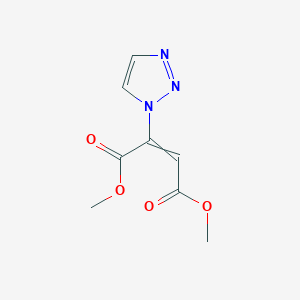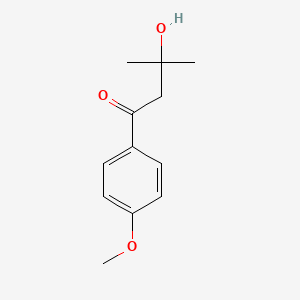
C17H26ClN3O2S
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound with the molecular formula C17H26ClN3O2S is known as Naratriptan Hydrochloride. It is a selective serotonin receptor agonist used primarily in the treatment of migraines. Naratriptan Hydrochloride works by narrowing blood vessels around the brain and reducing substances in the body that can trigger headache pain, nausea, sensitivity to light and sound, and other migraine symptoms .
準備方法
Synthetic Routes and Reaction Conditions
Naratriptan Hydrochloride can be synthesized through a multi-step process involving the reaction of indole derivatives with piperidine compounds. The synthesis typically involves:
Formation of the Indole Core: The indole core is synthesized through a Fischer indole synthesis reaction.
Substitution Reactions: The indole core undergoes substitution reactions to introduce the ethanesulfonamide group.
Formation of Piperidine Derivative: The piperidine derivative is synthesized separately and then coupled with the indole core.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of Naratriptan Hydrochloride follows similar synthetic routes but is optimized for large-scale production. This involves:
Batch Processing: Large reactors are used to carry out the reactions in batches.
Purification: The product is purified using crystallization and filtration techniques.
Quality Control: The final product undergoes rigorous quality control to ensure purity and efficacy.
化学反応の分析
Types of Reactions
Naratriptan Hydrochloride undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert it back to its free base form.
Substitution: It can undergo substitution reactions at the indole or piperidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are used for substitution reactions.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced free base forms, and substituted indole or piperidine derivatives .
科学的研究の応用
Naratriptan Hydrochloride has several scientific research applications:
Chemistry: It is used as a model compound in the study of serotonin receptor agonists.
Biology: It is used to study the effects of serotonin receptor activation on cellular processes.
Medicine: It is extensively researched for its efficacy in treating migraines and other headache disorders.
Industry: It is used in the pharmaceutical industry for the production of migraine medications.
作用機序
Naratriptan Hydrochloride exerts its effects by selectively binding to serotonin (5-HT1) receptors in the brain. This binding leads to the narrowing of blood vessels around the brain and inhibition of pro-inflammatory neuropeptide release. The molecular targets include the 5-HT1B and 5-HT1D receptors, which are involved in the modulation of pain and vascular tone .
類似化合物との比較
Similar Compounds
Sumatriptan: Another serotonin receptor agonist used for migraine treatment.
Rizatriptan: Similar in structure and function to Naratriptan Hydrochloride.
Almotriptan: Another compound in the same class with similar therapeutic effects.
Uniqueness
Naratriptan Hydrochloride is unique due to its longer half-life and higher bioavailability compared to other triptans. This results in a longer duration of action and potentially fewer side effects .
特性
分子式 |
C17H26ClN3O2S |
|---|---|
分子量 |
371.9 g/mol |
IUPAC名 |
N,N-bis(2-methoxyethyl)-7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine;hydrochloride |
InChI |
InChI=1S/C17H25N3O2S.ClH/c1-12-4-5-13-14(10-12)23-17-15(13)16(18-11-19-17)20(6-8-21-2)7-9-22-3;/h11-12H,4-10H2,1-3H3;1H |
InChIキー |
AEBDJRHCGSJZOR-UHFFFAOYSA-N |
正規SMILES |
CC1CCC2=C(C1)SC3=NC=NC(=C23)N(CCOC)CCOC.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5H-thieno[3,2-c][1,8]naphthyridin-4-one](/img/structure/B12631385.png)
![9-Bromo-5-(hydroxymethyl)benzo[h]isoquinolin-1(2h)-one](/img/structure/B12631402.png)
![3-[[4-(dimethylamino)-1,3,5-triazin-2-yl]amino]-N-methylbenzamide](/img/structure/B12631403.png)
![4-[(1R)-1-(4-Hydroxyphenyl)-2,2-dimethylpropyl]phenyl acetate](/img/structure/B12631410.png)
![3-(4-Chloro-phenyl)-1-(4-methyl-benzyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium](/img/structure/B12631414.png)
![2-[(2,2-Diphenylcyclopentylidene)amino]-1H-isoindole-1,3(2H)-dione](/img/structure/B12631417.png)
![N-[(5-chlorothiophen-2-yl)-(5-oxo-1,2,4-oxadiazolidin-3-yl)methyl]-4-(6-fluoro-7-methylimino-2,4-dioxo-1,6-dihydroquinazolin-3-yl)benzamide](/img/structure/B12631425.png)


![2-[(4-Fluorophenyl)sulfanyl]-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile](/img/structure/B12631434.png)
![5-Oxo-5H-pyrrolo[2,1-a]isoindole-9-carbaldehyde](/img/structure/B12631437.png)
![N-[(2S,3R)-1,3-dihydroxynonan-2-yl]benzamide](/img/structure/B12631453.png)


